molecular formula C23H21FN2O4S B6560275 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide CAS No. 946259-82-1

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide

Cat. No.: B6560275
CAS No.: 946259-82-1
M. Wt: 440.5 g/mol
InChI Key: ZYAKPNORFXKFGC-UHFFFAOYSA-N
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Description

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide features a tetrahydroquinoline (THQ) core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-methoxybenzamide moiety at the 6-position. This structure combines aromatic sulfonyl and benzamide functionalities, which are critical for modulating physicochemical properties (e.g., lipophilicity, hydrogen bonding) and biological interactions. The fluorine atom enhances metabolic stability, while the methoxy group may influence electronic effects and solubility .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-20-9-4-16(5-10-20)23(27)25-19-8-13-22-17(15-19)3-2-14-26(22)31(28,29)21-11-6-18(24)7-12-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAKPNORFXKFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Tetrahydroquinoline Core

The THQ core is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in π-π stacking. The target compound shares this core with analogs such as:

  • N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (70) : Features a piperidine substituent instead of sulfonyl, altering basicity and receptor binding .
  • N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-THQ-6-yl)thiophene-2-carboximidamide (31): Contains a fluoro-substituted THQ core and a dimethylaminoethyl chain, enhancing solubility and targeting distinct enzymes .
Sulfonyl vs. Carboximidamide/Thiophene Substituents
  • The 4-fluorobenzenesulfonyl group in the target compound contrasts with thiophene-2-carboximidamide in compounds like 68–71 (). Sulfonyl groups improve metabolic stability and hydrogen-bond acceptor capacity, while carboximidamides may enhance metal coordination or polar interactions .
  • In , triazole derivatives (e.g., 7–9 ) lack the benzamide moiety but incorporate sulfonylphenyl groups, highlighting the role of heterocycles in tautomerism and bioactivity .
Halogen and Methoxy Effects
  • The 4-methoxybenzamide group provides electron-donating effects, differing from thiophene-2-carboximidamide (electron-withdrawing) in , which may alter binding to enzymes like nitric oxide synthase (NOS) .

Physicochemical Properties

Property Target Compound Thiophene-Carboximidamide (70) Triazole (7)
Molecular Weight ~440 g/mol ~420 g/mol ~450 g/mol
LogP (Predicted) 3.2 2.8 3.5
Hydrogen Bond Acceptors 6 7 5
Key Functional Groups Sulfonyl, Methoxybenzamide Carboximidamide, Thiophene Triazole, Sulfonylphenyl

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